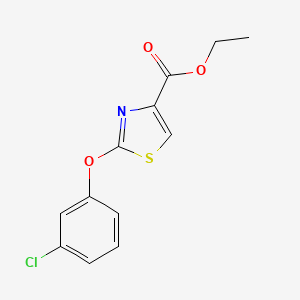
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trichloromethyl)-trifluoromethoxy-benzene, also known as 4-TCMTB, is an organic compound that has a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 80°C and a melting point of -50°C. 4-TCMTB is a chlorinated aromatic compound that is commonly used as an intermediate in the synthesis of organic compounds. It has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of drugs, including anticonvulsants, antiinflammatory agents, and analgesics. It has also been used as a reagent in the synthesis of various biochemicals, such as hormones and enzymes. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been used in the synthesis of various compounds used in physiology research, such as neurotransmitters and hormones.
Mecanismo De Acción
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% is a chlorinated aromatic compound that is known to act as an agonist of certain receptors in the body. It has been shown to interact with muscarinic receptors, which are receptors found in the central and peripheral nervous systems. 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has also been shown to interact with nicotinic receptors, which are receptors found in the autonomic nervous system.
Biochemical and Physiological Effects
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to increase the activity of certain hormones, such as epinephrine and norepinephrine. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is a relatively stable compound and is not easily degraded. A limitation is that it is volatile and can easily evaporate, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% in scientific research. One potential direction is to explore its use as a therapeutic agent for the treatment of certain diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to explore its use in the synthesis of new drugs and biochemicals. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% could be used to explore the effects of certain hormones and neurotransmitters on the body. Finally, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% could be used to explore the effects of certain environmental toxins on the body.
Métodos De Síntesis
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% can be synthesized through a variety of methods. One method involves the reaction of trichloromethyl triflate with 4-chlorobenzonitrile. This reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%. Another method involves the reaction of trifluoromethanesulfonic acid and 4-chlorobenzonitrile. This reaction is also carried out in the presence of a base and the resulting product is 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%.
Propiedades
IUPAC Name |
1-(trichloromethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNKRRMXEHALMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)





